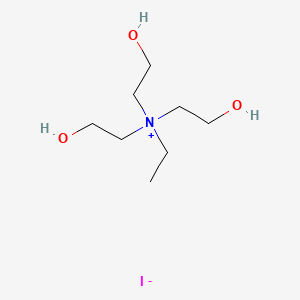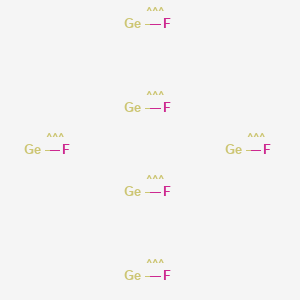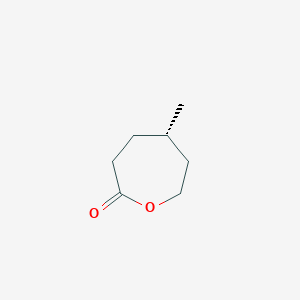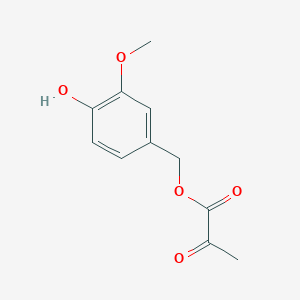
3,3-Dimethylundec-1-EN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylundec-1-EN-4-OL is an organic compound with the molecular formula C13H26O. It is a branched alkene with a hydroxyl group attached to the fourth carbon atom. This compound is known for its unique structure, which includes a double bond at the first carbon and two methyl groups at the third carbon. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylundec-1-EN-4-OL can be achieved through several methods. One common approach involves the reaction of 3,3-Dimethylundec-1-ENE with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include the use of solvents and purification steps to isolate the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylundec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-Dimethylundec-1-EN-4-one or 3,3-Dimethylundec-1-EN-4-al.
Reduction: Formation of 3,3-Dimethylundecanol.
Substitution: Formation of 3,3-Dimethylundec-1-EN-4-chloride or 3,3-Dimethylundec-1-EN-4-amine.
Scientific Research Applications
3,3-Dimethylundec-1-EN-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylundec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylundecane: Lacks the double bond and hydroxyl group, making it less reactive.
3,3-Dimethylundec-1-EN-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
3,3-Dimethylundec-1-EN-4-al: Contains an aldehyde group, which also alters its chemical properties.
Uniqueness
3,3-Dimethylundec-1-EN-4-OL is unique due to its combination of a double bond, hydroxyl group, and branched structure. This combination provides a balance of reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
113317-62-7 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
3,3-dimethylundec-1-en-4-ol |
InChI |
InChI=1S/C13H26O/c1-5-7-8-9-10-11-12(14)13(3,4)6-2/h6,12,14H,2,5,7-11H2,1,3-4H3 |
InChI Key |
LPRSAFOINQJRRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(C)(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)

![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)

![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
